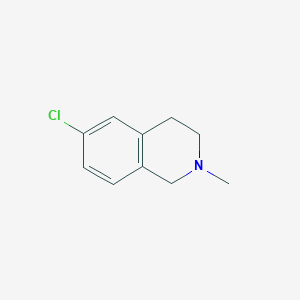

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H8ClNO2 . It is a member of the large group of natural products known as isoquinoline alkaloids, in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines has been a subject of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C10H8ClNO2/c1-12-9(13)5-6-4-7(11)2-3-8(6)10(12)14/h2-4H,5H2,1H3 . The compound has a molecular weight of 209.63 g/mol . Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines are diverse and complex. For instance, reactions involving isomerization of iminium intermediate (exo/endo isomerization) have been highlighted . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.63 g/mol and an XLogP3-AA value of 1.5, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 37.4 Ų .Applications De Recherche Scientifique

Synthesis and Biological Activity

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is involved in the synthesis of propan-2-ol derivatives of the tetrahydroisoquinoline series. These compounds have shown moderate adrenergic blocking and sympatholytic activities, highlighting their potential in medical research (Aghekyan et al., 2017).

Chemical Reactions and Structural Analysis

The compound has been used in studying the rearrangement of N,N-dibenzylamino alcohols, leading to the formation of beta-chloro amines, which are precursors to beta-amino acids. This indicates its role in the synthesis and understanding of complex chemical structures (Weber et al., 2000).

Development of Novel Therapeutics

1,2,3,4-Tetrahydroisoquinoline derivatives, including 6-chloro-2-methyl variant, have been extensively studied for their potential therapeutic activities. They are considered promising candidates for treating infectious diseases and various therapeutic activities with unique mechanisms of action (Singh & Shah, 2017).

Anticancer Properties

Research into tetrahydroisoquinoline derivatives has revealed their potential as anticancer agents. These compounds have shown promising results in inhibiting the growth of cancer cells, indicating the significance of this compound in cancer research (Redda et al., 2010).

Neuroprotective Effects

There is evidence suggesting that 1,2,3,4-tetrahydroisoquinolines, including the 6-chloro-2-methyl variant, may have neuroprotective effects. This could have implications in the treatment of neurodegenerative diseases like Parkinson's (Kotake et al., 2005).

Orientations Futures

The future directions in the research of 1,2,3,4-tetrahydroisoquinolines could involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance . This could include the exploration of more efficient and environmentally friendly methods for the synthesis of THIQ derivatives .

Propriétés

IUPAC Name |

6-chloro-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENOSXQZUHWESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1429466.png)

![Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1429476.png)

![2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429482.png)